beta-D-Glucopyranoside, 2-(3-hydroxy-4-methoxyphenyl)ethyl 3-O-(6-deoxy-alpha-L-mannopyranosyl)-, 4-[3-(4-hydroxy-3-methoxyphenyl)-2-propenoate], (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Martynoside is a natural bioactive compound predominantly found in several traditional Chinese medicinal herbs, such as Rehmannia glutinosa. It belongs to the class of phenylethanoid glycosides, which are known for their diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Martynoside can be synthesized through various chemical routes. One common method involves the glycosylation of hydroxytyrosol with glucose molecules. This reaction typically requires the presence of a glycosyl donor and an appropriate catalyst under controlled temperature and pH conditions .
Industrial Production Methods: Industrial production of Martynoside often involves extraction from natural sources, such as Rehmannia glutinosa. The extraction process includes steps like solvent extraction, purification using chromatographic techniques, and crystallization to obtain high-purity Martynoside .
Chemical Reactions Analysis
Types of Reactions: Martynoside undergoes various chemical reactions, including:
Oxidation: Martynoside can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert Martynoside into its reduced forms, altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups into the Martynoside molecule, potentially enhancing its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents, such as halogens and alkylating agents, are employed under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydroxytyrosol derivatives .
Scientific Research Applications
Martynoside has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study glycosylation reactions and the synthesis of glycosides.
Biology: Martynoside exhibits significant antioxidant and anti-inflammatory properties, making it a valuable compound in biological research.
Medicine: It has shown potential in treating conditions like myelosuppression induced by chemotherapy, due to its ability to stabilize ribosomal protein L27a and enhance hematopoiesis
Mechanism of Action
Martynoside is often compared with other phenylethanoid glycosides, such as acteoside and isoacteoside. While these compounds share similar structural features, Martynoside is unique due to its specific binding affinity to ribosomal protein L27a and its potent hematopoietic activity .
Comparison with Similar Compounds
- Acteoside
- Isoacteoside
- Crenatoside
Martynoside stands out for its unique combination of biological activities and its potential therapeutic applications, making it a compound of significant interest in various fields of research.
Properties
IUPAC Name |
[5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-(hydroxymethyl)-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H40O15/c1-15-24(36)25(37)26(38)31(43-15)46-29-27(39)30(42-11-10-17-5-8-20(40-2)19(34)12-17)44-22(14-32)28(29)45-23(35)9-6-16-4-7-18(33)21(13-16)41-3/h4-9,12-13,15,22,24-34,36-39H,10-11,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLWAYPFRKDSFCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)OC)CO)OCCC4=CC(=C(C=C4)OC)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H40O15 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
652.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.